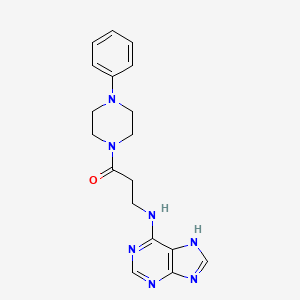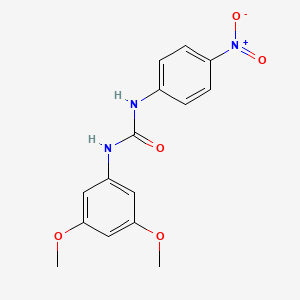
1-(4-phenylpiperazin-1-yl)-3-(7H-purin-6-ylamino)propan-1-one
Vue d'ensemble
Description
1-(4-phenylpiperazin-1-yl)-3-(7H-purin-6-ylamino)propan-1-one is a complex organic compound that has garnered significant interest in various scientific fields
Méthodes De Préparation
The synthesis of 1-(4-phenylpiperazin-1-yl)-3-(7H-purin-6-ylamino)propan-1-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperazine ring, followed by the introduction of the phenyl group through electrophilic aromatic substitution. The purine moiety is then attached via nucleophilic substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency.
Analyse Des Réactions Chimiques
1-(4-phenylpiperazin-1-yl)-3-(7H-purin-6-ylamino)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced to the piperazine or purine rings.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Applications De Recherche Scientifique
1-(4-phenylpiperazin-1-yl)-3-(7H-purin-6-ylamino)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and cardiovascular diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(4-phenylpiperazin-1-yl)-3-(7H-purin-6-ylamino)propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparaison Avec Des Composés Similaires
1-(4-phenylpiperazin-1-yl)-3-(7H-purin-6-ylamino)propan-1-one can be compared with similar compounds, such as:
1-(4-phenylpiperazin-1-yl)-3-(7H-purin-6-ylamino)propan-2-one: This compound has a similar structure but with a different substitution pattern, leading to different chemical and biological properties.
1-(4-phenylpiperazin-1-yl)-3-(7H-purin-6-ylamino)butan-1-one: The longer carbon chain in this compound affects its reactivity and interactions with biological targets.
1-(4-phenylpiperazin-1-yl)-3-(7H-purin-6-ylamino)propan-1-ol: The presence of a hydroxyl group in this compound introduces additional hydrogen bonding interactions, influencing its solubility and biological activity.
Propriétés
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-3-(7H-purin-6-ylamino)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O/c26-15(6-7-19-17-16-18(21-12-20-16)23-13-22-17)25-10-8-24(9-11-25)14-4-2-1-3-5-14/h1-5,12-13H,6-11H2,(H2,19,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYLEGRQDOYSDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCNC3=NC=NC4=C3NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethoxy-[(2-hydroxyphenoxy)methyl]phosphinic acid](/img/structure/B5958504.png)
![1-[3-({4-[2-hydroxy-3-(4-morpholinyl)propoxy]-3-methoxybenzyl}amino)propyl]-2-pyrrolidinone](/img/structure/B5958508.png)
![7'-amino-2'-(ethylthio)-1-methyl-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B5958511.png)

![3-(2-isoxazolidinyl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5958523.png)
![N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B5958525.png)
![1-[3-(4-morpholinyl)propyl]-5-(4-thiomorpholinylcarbonyl)-2-piperidinone](/img/structure/B5958526.png)


![{1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-3-piperidinyl}(2-fluoro-4-biphenylyl)methanone](/img/structure/B5958544.png)

![N-[2-(3-pyridinyloxy)phenyl]-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide](/img/structure/B5958575.png)
![3-{[cyclohexyl(methyl)amino]methyl}-3-hydroxy-1-(2-phenylethyl)-2-piperidinone](/img/structure/B5958591.png)
![3-[4-(3-methoxypropyl)-1-piperidinyl]-5-(2-methylphenyl)-1,2,4-triazine](/img/structure/B5958601.png)
